molecular formula C19H25NO5 B3026544 1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid CAS No. 1009375-04-5

1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid

Cat. No.: B3026544
CAS No.: 1009375-04-5
M. Wt: 347.4
InChI Key: KFYDPTLAMZWDGO-UHFFFAOYSA-N
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Description

1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chroman ring fused with a piperidine ring, and a tert-butoxycarbonyl group attached to the nitrogen atom. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

The synthesis of 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid typically involves multiple steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde under acidic conditions.

    Spiro Formation: The chroman ring is then reacted with a piperidine derivative to form the spiro compound. This step often requires the use of a strong base to facilitate the nucleophilic attack.

    Introduction of the Tert-butoxycarbonyl Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid undergoes various chemical reactions:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted amines.

Scientific Research Applications

1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spiro compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with electrophilic centers in target molecules. The chroman and piperidine rings provide structural stability and facilitate interactions with hydrophobic and aromatic regions of target molecules.

Comparison with Similar Compounds

1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid can be compared with similar compounds such as:

    1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.

    1’-(Tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid:

The uniqueness of 1’-(Tert-butoxycarbonyl)spiro[chroman-2,4’-piperidine]-4-carboxylic acid lies in its specific arrangement of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,14H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYDPTLAMZWDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678336
Record name 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009375-04-5
Record name 1'-(tert-Butoxycarbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid
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1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid
Reactant of Route 6
1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid

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